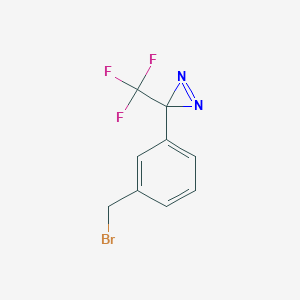
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
描述
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is a compound of significant interest in the field of chemical biology. It is a diazirine derivative, which is a class of compounds known for their photo-reactive properties. This particular compound is used extensively in photoaffinity labeling, a technique that allows researchers to study the interactions between small molecules and their biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE typically involves the reaction of 3-(trifluoromethyl)-3H-diazirine with 3-(bromomethyl)phenyl derivatives. One common method involves the use of silver oxide in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Photoreactions: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates.
Common Reagents and Conditions
Silver Oxide in DMSO: Used for the synthesis of the compound.
UV Light: Used to activate the diazirine ring and generate carbene intermediates.
Major Products Formed
Carbene Intermediates: These intermediates can react with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions.
科学研究应用
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is widely used in scientific research, particularly in the following areas:
Chemical Biology: Used in photoaffinity labeling to study protein-ligand interactions.
Drug Discovery: Helps in identifying and validating drug targets.
Biochemistry: Used to investigate protein-protein interactions and protein-DNA interactions.
作用机制
The primary mechanism of action for 3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine
Uniqueness
3-(3-(BROMOMETHYL)PHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in photoaffinity labeling experiments. Its bromomethyl group allows for further functionalization, making it a versatile tool in chemical biology research.
属性
分子式 |
C9H6BrF3N2 |
|---|---|
分子量 |
279.06 g/mol |
IUPAC 名称 |
3-[3-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-6-2-1-3-7(4-6)8(14-15-8)9(11,12)13/h1-4H,5H2 |
InChI 键 |
CRJFPFARGFDZOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














